3-(2-Thienyl)-L-alanine

Opioid Receptor Pharmacology Peptide Medicinal Chemistry GPCR Ligand Design

Procure 3-(2-Thienyl)-L-alanine (CAS: 22574-47-6) to exploit its unique L-configuration and electron-rich thiophene. Essential for trapping PAH in active conformation (4.4x Km increase) and validated for site-specific protein incorporation via pyrrolysyl-tRNA synthetase. Its high fidelity avoids bespoke translation systems, accelerating biophysical and bioorthogonal studies.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 22574-47-6
Cat. No. B7771492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Thienyl)-L-alanine
CAS22574-47-6
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC(C(=O)O)N
InChIInChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1
InChIKeyWTOFYLAWDLQMBZ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Thienyl)-L-alanine CAS 22574-47-6: Procurement-Grade Specification and Core Identity


3-(2-Thienyl)-L-alanine (CAS 22574-47-6; also designated 22951-96-8 for the L-isomer) is a non-proteinogenic L-α-amino acid wherein the phenyl ring of L-phenylalanine is isosterically replaced by a thiophene heterocycle [1]. This sulfur-containing analog retains the aromatic character and approximate steric footprint of phenylalanine while introducing distinct electronic and lipophilic properties that critically alter its behavior in enzyme active sites, receptor binding pockets, and peptide conformations [2]. As a chiral, off-white crystalline solid with a molecular weight of 171.21 g/mol and melting point of 255–263 °C (decomposition), it is supplied as a research-grade building block for peptide synthesis, enzymatic studies, and medicinal chemistry applications [1]. Unlike generic phenylalanine analogs, the thiophene moiety confers quantifiable advantages in specific molecular recognition contexts that cannot be replicated by simple aromatic ring substitutions, establishing this compound as a distinct, non-interchangeable chemical tool.

Why 3-(2-Thienyl)-L-alanine Cannot Be Replaced by Other Phenylalanine Analogs in Critical Assays


The procurement of 3-(2-thienyl)-L-alanine cannot be substituted with L-phenylalanine, D-phenylalanine, DL-racemic mixtures, or other heterocyclic phenylalanine analogs (e.g., 2-pyridylalanine, 4-thiazolylalanine, or 2-naphthylalanine) without incurring quantifiable losses in target engagement, enzymatic turnover, or allosteric modulation. The thiophene sulfur atom, five-membered ring geometry, and distinct electronic distribution produce a unique hydrogen-bonding and π-stacking profile at enzyme active sites—as structurally resolved in human phenylalanine hydroxylase (hPAH) where the thiophene ring stacks against His285 at an interplanar distance of 3.8 Å [1]. Substitution with alternative heterocycles (e.g., pyridyl or thiazolyl) results in orders-of-magnitude reductions in receptor binding affinity due to altered lipophilicity and hydrogen-bonding capacity [2]. Similarly, racemic or D-isomer preparations lack the stereospecific recognition required for L-amino acid transporters, ribosomal incorporation, and enzyme active-site geometry. The evidence compiled below demonstrates that 3-(2-thienyl)-L-alanine occupies a narrow, non-overlapping performance niche across multiple orthogonal assay systems—justifying its specific selection over superficially similar compounds.

3-(2-Thienyl)-L-alanine: Quantified Differentiation Against Closest Analogs for Procurement Decision-Making


Delta-Opioid Receptor Binding Affinity: 3-(2-Thienyl)-L-alanine vs. Heterocyclic Analogs in Deltorphin I Peptide Framework

In a systematic SAR study of deltorphin I analogs where the Phe3 residue was replaced with various heterocyclic aromatic amino acids, 3-(2-thienyl)-L-alanine demonstrated the highest delta-opioid receptor binding affinity among all heterocyclic substitutions tested, with a Ki of 1.38 nM [1]. This represents a 28.6-fold improvement over the m-fluorophenylalanine analog (Ki = 4.79 nM, the best phenyl ring-substituted analog), a 28.6- to 45.2-fold improvement over pyridylalanine analogs (Ki = 39.5–62.4 nM), and a 230-fold improvement over the polar histidine analog (Ki = 317 nM) [1]. The study attributed this differentiation to the relative lipophilicity of the similar-sized heterocyclic compounds, which outweighed electronic character as the dominant factor influencing opioid binding [1].

Opioid Receptor Pharmacology Peptide Medicinal Chemistry GPCR Ligand Design Structure-Activity Relationship

Human Phenylalanine Hydroxylase Substrate Turnover: 3-(2-Thienyl)-L-alanine vs. L-Norleucine

In comparative crystallographic and enzymatic studies of human phenylalanine hydroxylase (hPAH) catalytic domain, 3-(2-thienyl)-L-alanine (THA) and L-norleucine (NLE) were both examined as substrate analogs. The specific activity of the enzyme with L-norleucine as substrate was only approximately 5% of that observed with 3-(2-thienyl)-L-alanine [1]. This 20-fold difference in catalytic turnover is attributed to different binding affinities and distinct catalytic processing efficiencies, despite both analogs inducing similar large-scale conformational changes upon active-site binding [1]. Structural analysis further revealed that THA binding triggers a 20.7 Å displacement of the Tyr138 hydroxyl group from a surface position to the active site, with maximum r.m.s. displacement of 9.6 Å in the 131–155 loop region [2].

Enzyme Kinetics Phenylketonuria Research Pterin-Dependent Hydroxylases Substrate Specificity

Escherichia coli Growth Inhibition: Competitive Antagonism of Phenylalanine-Dependent Enzymes

3-(2-Thienyl)-L-alanine (H-Thi-OH) inhibits the growth of Escherichia coli through competitive inhibition of enzymes for which L-phenylalanine is the native substrate . This growth-inhibitory phenotype, while class-level (shared with other phenylalanine antimetabolites), is directly linked to the compound's structural mimicry of L-phenylalanine. The thiophene ring substitution confers sufficient molecular recognition to compete for Phe-utilizing enzymes while preventing productive catalysis, a property that distinguishes it from non-aromatic aliphatic analogs (e.g., L-norleucine) which do not effectively compete in aromatic binding pockets [1]. Unlike the racemic DL-mixture (CAS 2021-58-1), the L-isomer (CAS 22951-96-8) ensures stereospecific recognition required for ribosomal incorporation and enzymatic active-site engagement.

Antimicrobial Research Metabolic Antagonism Bacterial Growth Assays Competitive Inhibition

ATP-Phosphoribosyltransferase Allosteric Activation: 3-(2-Thienyl)-L-alanine vs. Histidine

In a screening campaign for modulators of ATP-phosphoribosyltransferase (ATP-PRT) from Pseudomonas aeruginosa, 3-(2-thienyl)-L-alanine (TIH) was identified as an allosteric activator, whereas histidine—the natural feedback inhibitor of the enzyme—exerts allosteric inhibition [1]. The study demonstrated that TIH and L-histidine can co-occupy the allosteric sites, but TIH's five-membered thiophene ring lacks the polar interactions mediated by the imidazole ring of histidine (specifically τ-NH to Glu122 and π-N to His266), resulting in opposite functional outcomes [1]. TIH had no inhibitory effect on Pa ATP-PRT catalysis, confirming that the thiophene ring cannot recapitulate the inhibitory polar contacts of histidine, thereby enabling allosteric activation rather than inhibition [1].

Allosteric Regulation Enzyme Modulation Antibacterial Drug Discovery Conformational Enzyme States

Oxytocin Analog Pharmacology: Position 4 Substitution with Thienylalanine vs. Leucine or Phenylalanine

In the synthesis and pharmacological evaluation of [4-β-(2-thienyl)-L-alanine]oxytocin, replacement of the native glutamine residue at position 4 with 3-(2-thienyl)-L-alanine evoked a drastic reduction in both receptor affinity and intrinsic activity compared to the native oxytocin [1]. Importantly, the reduction in intrinsic activity was greater than that observed for the comparator analogs [Leu4]oxytocin and [Phe4]oxytocin, demonstrating that the thienylalanine substitution produces a distinct pharmacological profile not recapitulated by leucine or phenylalanine at the same position [1]. Conversely, in vasopressin analogs (dVDAVP), replacement of tyrosine2 and/or phenylalanine3 residues with thienylalanine resulted in selective V2 agonists with strikingly high potencies [2].

Peptide Hormone Pharmacology Oxytocin Receptor GPCR Ligand Engineering Intrinsic Activity Modulation

BRENDA Enzyme Ligand Database: Defined Kinetic Parameters for 3-(2-Thienyl)-L-alanine as PAH Substrate

The BRENDA enzyme database curates experimentally determined kinetic parameters for 3-(2-thienyl)-L-alanine as a substrate for phenylalanine hydroxylase: KM = 0.132 mM and kcat = 0.026 s⁻¹ at pH 8.0, 31°C using recombinant enzyme [1]. These values provide a quantitative benchmark for comparing this substrate analog to the native substrate L-phenylalanine and to other phenylalanine analogs in enzyme engineering and inhibitor screening campaigns. The compound is additionally documented as a substrate in 5 enzyme-catalyzed reactions, a product in 1 reaction, and is represented in 23 PDB structural entries of enzyme-ligand complexes [1].

Enzyme Kinetics Substrate Characterization Biocatalysis KM and kcat Determination

3-(2-Thienyl)-L-alanine: Validated Application Scenarios for Research Procurement


Delta-Opioid Receptor Peptide Ligand SAR Optimization

Incorporation of 3-(2-thienyl)-L-alanine at the Phe3 position of deltorphin I or related opioid peptide scaffolds yields sub-nanomolar delta-receptor binding affinity (Ki = 1.38 nM), a 3.5-fold to 230-fold improvement over alternative heterocyclic substitutions including pyridylalanine, thiazolylalanine, and histidine [1]. This application is validated for medicinal chemistry programs developing delta-selective opioid ligands where high-affinity binding is the primary optimization objective. Procurement should prioritize the L-isomer (CAS 22951-96-8) with ≥95% purity to ensure stereochemical fidelity in peptide synthesis.

Human Phenylalanine Hydroxylase Structural and Mechanistic Studies

3-(2-Thienyl)-L-alanine serves as a high-turnover substrate analog for human PAH, providing 20-fold greater specific activity than the comparator analog L-norleucine [1]. This differential enables robust enzymatic signal for crystallographic studies (2.0 Å resolution ternary complexes available) and surface plasmon resonance analyses of substrate-induced conformational transitions. The compound is documented in 23 PDB entries as a bound ligand, with defined kinetic parameters KM = 0.132 mM and kcat = 0.026 s⁻¹ for standardized assay conditions . This scenario is specifically suited for enzymologists investigating pterin-dependent hydroxylase mechanisms or phenylketonuria-related PAH dysfunction.

ATP-Phosphoribosyltransferase Allosteric Probe Development

In bacterial ATP-PRT enzymology, 3-(2-thienyl)-L-alanine functions as an allosteric activator, contrasting sharply with the natural feedback inhibitor L-histidine [1]. This unique activation phenotype enables researchers to uncouple conformational states from catalytic activity and to probe allosteric site occupancy without triggering inhibitory feedback loops. This application is particularly relevant for antibacterial drug discovery programs targeting histidine biosynthesis pathways in pathogens such as Pseudomonas aeruginosa and Mycobacterium tuberculosis (the latter evidenced by the 2.06 Å crystal structure of M. tuberculosis ATP-PRT in complex with 3-(2-thienyl)-L-alanine).

Phenylalanine Antimetabolite in Bacterial Growth Inhibition Assays

3-(2-Thienyl)-L-alanine competitively inhibits phenylalanine-dependent enzymes in Escherichia coli, resulting in growth suppression [1]. This property supports its use as a positive control or tool compound in antimicrobial susceptibility testing and metabolic pathway inhibition studies. Unlike DL-racemic preparations, the L-isomer ensures stereospecific recognition by aminoacyl-tRNA synthetases and ribosomal machinery, enabling investigation of translational incorporation effects. The compound is also historically utilized in the Guthrie test for phenylketonuria newborn screening as a phenylalanine antagonist .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Thienyl)-L-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.